(2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate

Description

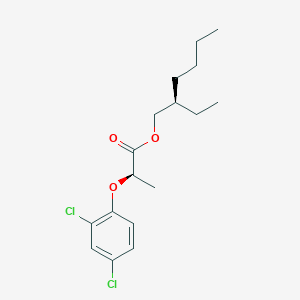

Structure

3D Structure

Properties

CAS No. |

618446-52-9 |

|---|---|

Molecular Formula |

C17H24Cl2O3 |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

[(2R)-2-ethylhexyl] (2R)-2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-16-9-8-14(18)10-15(16)19/h8-10,12-13H,4-7,11H2,1-3H3/t12-,13-/m1/s1 |

InChI Key |

CEEDFYRUPAWDOU-CHWSQXEVSA-N |

Isomeric SMILES |

CCCC[C@@H](CC)COC(=O)[C@@H](C)OC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

-

- Dichlorprop-P : A key precursor in the synthesis.

- 2-Ethylhexanol : An alcohol that reacts with dichlorprop-P to form the ester.

Catalyst :

- Sulfuric Acid : Commonly used to facilitate the esterification process by protonating the carbonyl oxygen, making it more electrophilic.

-

- The reaction typically requires heating under reflux conditions to promote the formation of the ester bond while removing water produced during the reaction.

Reaction Mechanism

Protonation of Carbonyl Group : The carbonyl oxygen of dichlorprop-P is protonated by sulfuric acid.

Nucleophilic Attack : The hydroxyl group of 2-ethylhexanol attacks the electrophilic carbon of the carbonyl group.

Formation of Ester : After the nucleophilic attack, water is eliminated, leading to the formation of this compound.

Yield and Purity

The yield and purity of the synthesized product can vary based on several factors including:

- Reaction time

- Temperature

- Concentration of reactants

- Purification methods employed post-synthesis.

Characterization Techniques

To confirm the successful synthesis of this compound, various characterization techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To determine the structure and purity by analyzing chemical shifts and integration patterns. |

| Infrared Spectroscopy (IR) | To identify functional groups present in the compound based on characteristic absorption bands. |

| Mass Spectrometry (MS) | To confirm molecular weight and structural integrity. |

Applications and Implications

This compound is primarily utilized in agriculture as a selective herbicide for controlling broadleaf weeds in cereal crops and grasslands. Its mechanism mimics natural plant hormones, allowing for targeted action against unwanted vegetation while minimizing impact on desirable crops.

Toxicology and Environmental Impact

While effective as a herbicide, it is essential to consider its toxicity profile:

Moderate Toxicity : It exhibits moderate toxicity towards mammals upon oral exposure and has been classified as a reproduction/developmental toxin.

Environmental Persistence : The compound is expected to be biodegradable but may persist in aquatic environments depending on local conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (2R)-2-(2,4-dichlorophenoxy)propanoic acid and (2R)-2-ethylhexanol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

Hydrolysis: (2R)-2-(2,4-dichlorophenoxy)propanoic acid and (2R)-2-ethylhexanol.

Oxidation: Corresponding carboxylic acids or ketones.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Herbicidal Applications

The primary application of (2R)-2-ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate is as a herbicide targeting broadleaf and woody plants. It is part of the phenoxypropionic acid class of herbicides, which are known for their selective action against certain types of weeds while being less harmful to crops.

Efficacy in Weed Control

- Target Weeds : Effective against various broadleaf weeds, including those resistant to other herbicides.

- Application Method : Typically formulated as an emulsifiable concentrate and applied through high-volume spray methods.

Toxicological Profile

Research has indicated that this compound exhibits moderate toxicity levels:

- Mammalian Toxicity : Moderately toxic via oral exposure; classified as a reproduction and developmental toxin.

- Aquatic Toxicity : Moderate toxicity to birds and aquatic organisms, but significantly less toxic to honeybees .

Environmental Persistence

The compound is not expected to persist in soil systems but may remain in aquatic environments depending on local conditions. This characteristic is critical for assessing its environmental impact and regulatory compliance .

Subchronic Toxicity Studies

A comparative study involved subchronic toxicity assessments of different forms of 2,4-D, including the 2-ethylhexyl ester variant. The study found comparable low toxicity levels across the forms, establishing a no-observed-effect level at 15 mg/kg/day for all tested compounds . Key findings included:

- Decreased red cell mass and thyroid hormone levels.

- Increased organ weights in liver and kidneys.

This data underscores the importance of understanding the toxicological profiles of herbicides for safe agricultural practices.

Herbicide Efficacy Trials

Field trials have demonstrated the effectiveness of this compound in controlling resistant weed populations. The trials typically involve:

- Application rates ranging from 0.5 to 3.0 kg/ha.

- Monitoring weed biomass reduction over time.

Results indicated substantial reductions in target weed populations compared to untreated controls, validating its use in integrated weed management strategies.

Regulatory Considerations

Given its toxicological profile, regulatory bodies have established guidelines for the safe use of this compound:

- Labeling Requirements : Must include safety information regarding its potential reproductive toxicity.

- Usage Restrictions : Limited application near water bodies to mitigate aquatic toxicity risks.

Mechanism of Action

The mechanism of action of (2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the growth of weeds by interfering with their metabolic pathways. The dichlorophenoxy group disrupts cellular processes, leading to the death of the target plants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to other phenoxyalkanoic herbicides and esters (Table 1):

Table 1. Structural and functional comparison of dichlorprop-P 2-ethylhexyl ester with analogs.

Physicochemical Properties

- Lipophilicity : The 2-ethylhexyl ester group increases logP (estimated ~5.2) compared to methyl esters (logP ~3.5) or salts (logP <1), enhancing cuticle penetration and soil adsorption .

- Volatility : Esters like 2-ethylhexyl reduce volatility compared to free acids (e.g., dichlorprop-P), minimizing atmospheric loss .

- Hydrolysis : Esters hydrolyze slowly in soil (half-life ~30–60 days) to release the active acid, whereas salts dissociate rapidly in water .

Environmental Behavior

- Soil Adsorption : Adsorption coefficients (Kₒc) for dichlorprop-P esters range 200–500 mL/g, higher than mecoprop-P (Kₒc ~150 mL/g) due to stronger hydrophobic interactions with soil organic matter .

- Degradation : Microbial degradation is slower for 2-ethylhexyl esters (half-life ~60 days) versus dimethylamine salts (half-life ~7 days) .

Research Findings

- Efficacy : Field trials show dichlorprop-P 2-ethylhexyl ester achieves 90% control of Stellaria media at 1.2 kg/ha, outperforming mecoprop-P (75% control at 1.5 kg/ha) due to enhanced foliar retention .

- Ecotoxicity : The ester form exhibits lower acute toxicity to aquatic organisms (LC₅₀ >10 mg/L) compared to ionic formulations, which are more water-soluble and bioavailable .

Biological Activity

(2R)-2-Ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate is an organic compound classified as an ester. It features a 2-ethylhexyl group and a 2,4-dichlorophenoxy group attached to a propanoate backbone. This compound is notable for its applications in agriculture as a herbicide and in pharmaceuticals due to its bioactive properties.

- Molecular Formula : C17H24Cl2O3

- Molecular Weight : 347.3 g/mol

- CAS Number : 618446-52-9

- IUPAC Name : [(2R)-2-ethylhexyl] (2R)-2-(2,4-dichlorophenoxy)propanoate

Synthesis and Production

The synthesis of this compound typically involves the esterification of (2R)-2-(2,4-dichlorophenoxy)propanoic acid with (2R)-2-ethylhexanol. This reaction is generally catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions in solvents like toluene or dichloromethane. Industrial production may utilize continuous flow processes for efficiency and yield optimization.

The biological activity of this compound primarily relates to its use as a herbicide. The compound inhibits the growth of broadleaf weeds by disrupting metabolic pathways essential for plant growth. The presence of the dichlorophenoxy group plays a critical role in this mechanism, as it interferes with cellular processes leading to plant death.

Case Studies and Research Findings

- Herbicidal Activity : Research indicates that this compound effectively controls various broadleaf weeds in agricultural settings. Its efficacy is attributed to its ability to mimic plant hormones, leading to uncontrolled growth and eventual death of target plants.

- Pharmacological Studies : Molecular docking studies have shown that derivatives of 2-(2,4-dichlorophenoxy)acetic acid, closely related to this compound, exhibit potential anti-inflammatory properties by selectively inhibiting the COX-2 enzyme. These studies suggest that the synthesized compounds can effectively interact with the active site of COX-2, surpassing traditional compounds like 2-(2,4-dichlorophenoxy)acetic acid in binding strength .

- Toxicological Assessments : Chronic toxicity studies on related compounds have demonstrated no carcinogenic effects at various dose levels in laboratory animals. The US EPA classifies related compounds as Group D chemicals, indicating they are not classifiable as human carcinogens. However, some neurotoxic effects were observed at high doses, which were reversible and did not lead to permanent damage .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H24Cl2O3 |

| Molecular Weight | 347.3 g/mol |

| CAS Number | 618446-52-9 |

| Herbicidal Efficacy | Effective against broadleaf weeds |

| COX-2 Inhibition Potential | Superior binding compared to 2-(2,4-D) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.